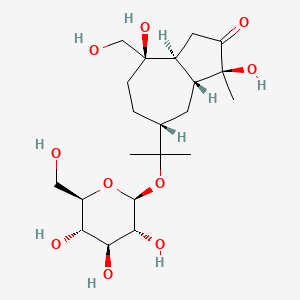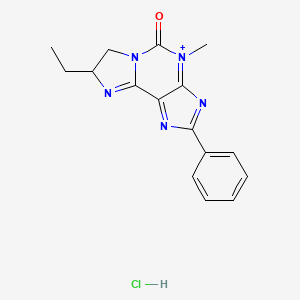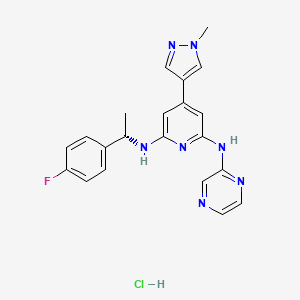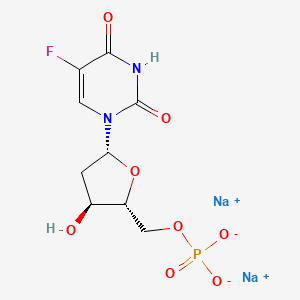![molecular formula C32H39N3O B1139529 6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride CAS No. 1185136-22-4](/img/structure/B1139529.png)
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LP-12 ist eine synthetische organische Verbindung, die für ihre potente und selektive agonistische Aktivität am Serotonin-5-HT7-Rezeptor bekannt ist. Diese Verbindung hat aufgrund ihrer hohen Selektivität gegenüber anderen Rezeptorsubtypen wie Serotonin-5-HT1A, 5-HT2A und Dopamin-D2-Rezeptoren großes Interesse in der wissenschaftlichen Forschung geweckt . LP-12 wird hauptsächlich in der Forschung eingesetzt, um die Rolle des 5-HT7-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von LP-12 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Funktionalisierung, um die gewünschte Selektivität und Potenz zu erreichen. Der Syntheseweg umfasst in der Regel die folgenden Schritte:
Bildung der Kernstruktur: Die Kernstruktur von LP-12 wird durch eine Reihe von Kondensationsreaktionen synthetisiert, an denen aromatische Verbindungen und Piperazinderivate beteiligt sind.
Funktionalisierung: Die Kernstruktur wird dann durch die Einführung spezifischer Substituenten funktionalisiert, die ihre Selektivität für den 5-HT7-Rezeptor verbessern.
Industrielle Produktionsmethoden
Obwohl detaillierte industrielle Produktionsmethoden für LP-12 nicht weit verbreitet sind, folgt die Synthese im Allgemeinen den Standardprotokollen der organischen Synthese. Der Prozess umfasst großtechnische Reaktionen in kontrollierten Umgebungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. In industriellen Umgebungen ist die Verwendung automatisierter Synthesegeräte und Reinigungsverfahren wie Chromatographie üblich .
Chemische Reaktionsanalyse
Arten von Reaktionen
LP-12 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: LP-12 kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nukleophile Substitutionsreaktionen sind üblich, bei denen Halogenatome in LP-12 durch Nukleophile wie Amine oder Thiole ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von LP-12 zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
LP-12 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug verwendet, um die Struktur-Wirkungs-Beziehung von Serotoninrezeptoren zu untersuchen.
Biologie: Untersucht die Rolle von 5-HT7-Rezeptoren in der zellulären Signalübertragung und physiologischen Prozessen.
Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Behandlung neurologischer Erkrankungen wie Depression und Angstzustände.
Industrie: Einsatz bei der Entwicklung neuer pharmakologischer Wirkstoffe, die auf Serotoninrezeptoren abzielen
Wirkmechanismus
LP-12 entfaltet seine Wirkung durch selektive Bindung an den Serotonin-5-HT7-Rezeptor, einen G-Protein-gekoppelten Rezeptor, der an verschiedenen neurologischen Prozessen beteiligt ist. Nach der Bindung aktiviert LP-12 den Rezeptor, was zur Aktivierung nachgeschalteter Signalwege wie der Produktion von cyclischem Adenosinmonophosphat (cAMP) führt. Diese Aktivierung moduliert die Neurotransmitterfreisetzung und neuronale Erregbarkeit und trägt zu seinen physiologischen Wirkungen bei .
Wirkmechanismus
Target of Action
LP 12 hydrochloride, also known as compound 21, is a potent and selective agonist of the 5-HT7 receptor . The 5-HT7 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in various areas of the brain, especially in the thalamus and hypothalamus. It plays a significant role in thermoregulation, circadian rhythm, learning and memory, and mood regulation .
Mode of Action
LP 12 hydrochloride interacts with its target, the 5-HT7 receptor, by binding to it. This binding action stimulates the receptor, resulting in a series of intracellular events. It displays selectivity for the 5-HT7 receptor over D2, 5-HT1A, and 5-HT2A receptors .
Result of Action
In vitro studies have shown that LP 12 hydrochloride can increase the percentage of hyperactivated spermatozoa . .
Biochemische Analyse
Biochemical Properties
LP 12 hydrochloride plays a significant role in biochemical reactions due to its interaction with the 5-HT7 receptor . It shows a pro-nociceptive effect .
Cellular Effects
The effects of LP 12 hydrochloride on cells are primarily mediated through its interaction with the 5-HT7 receptor . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
LP 12 hydrochloride exerts its effects at the molecular level through binding interactions with the 5-HT7 receptor . This leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of LP 12 hydrochloride can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
The effects of LP 12 hydrochloride vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently unavailable .
Metabolic Pathways
LP 12 hydrochloride is involved in the serotonin receptor metabolic pathway . It interacts with enzymes and cofactors within this pathway .
Subcellular Localization
The information provided is based on the current understanding and available resources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LP-12 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to achieve the desired selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of LP-12 is synthesized through a series of condensation reactions involving aromatic compounds and piperazine derivatives.
Functionalization: The core structure is then functionalized by introducing specific substituents that enhance its selectivity for the 5-HT7 receptor.
Industrial Production Methods
While detailed industrial production methods for LP-12 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The process involves large-scale reactions in controlled environments to ensure high yield and purity. The use of automated synthesis equipment and purification techniques such as chromatography is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
LP-12 undergoes various chemical reactions, including:
Oxidation: LP-12 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in LP-12 are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of LP-12 may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
LP-12 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationship of serotonin receptors.
Biology: Investigates the role of 5-HT7 receptors in cellular signaling and physiological processes.
Medicine: Explores potential therapeutic applications in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
LP-44: Ein weiterer selektiver 5-HT7-Rezeptoragonist mit ähnlichen pharmakologischen Eigenschaften.
AS-19: Eine Verbindung mit agonister Aktivität am 5-HT7-Rezeptor, jedoch mit unterschiedlichen Selektivitätsprofilen.
E-55888: Bekannt für seine hohe Selektivität für den 5-HT7-Rezeptor, ähnlich wie LP-12
Einzigartigkeit von LP-12
LP-12 zeichnet sich durch seine außergewöhnlich hohe Selektivität für den 5-HT7-Rezeptor gegenüber anderen Rezeptorsubtypen aus. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung, um die spezifischen Rollen des 5-HT7-Rezeptors ohne Off-Target-Effekte auf andere Rezeptoren zu untersuchen .
Eigenschaften
CAS-Nummer |
1185136-22-4 |
|---|---|
Molekularformel |
C32H39N3O |
Molekulargewicht |
481.7 g/mol |
IUPAC-Name |
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide |
InChI |
InChI=1S/C32H39N3O/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36) |
InChI-Schlüssel |
NMZIDFFHGCRAJV-UHFFFAOYSA-N |
SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5 |
Synonyme |
4-(2-Diphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;hydrochloride](/img/structure/B1139449.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide;hydrochloride](/img/structure/B1139453.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)


![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)






